molecular formula C15H13NO6 B13724374 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone

Cat. No.: B13724374
M. Wt: 303.27 g/mol
InChI Key: DMGXTEIBZJZYKU-SDQBBNPISA-N
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Description

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is an organic compound that belongs to the class of oxazolones. This compound is characterized by the presence of a benzene ring substituted with two acetoxy groups and a methyl group attached to an oxazolone ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone typically involves the reaction of 3,4-diacetoxybenzaldehyde with 2-methyl-5-oxazolone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent at controlled temperatures. The detailed steps include:

    Preparation of 3,4-Diacetoxybenzaldehyde: This involves the acetylation of 3,4-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of this compound: The prepared 3,4-diacetoxybenzaldehyde is then reacted with 2-methyl-5-oxazolone in a solvent like ethanol, with a catalyst such as piperidine, at a temperature of around 60-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity. The reaction mixtures are typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: DDQ in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone exerts its effects involves interactions with specific molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in hydrogen bonding and other interactions with biological molecules. The oxazolone ring can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of acetoxy groups.

    2-Methyl-5-oxazolone: The oxazolone core structure without the benzaldehyde substitution.

Uniqueness

4-(3,4-Diacetoxybenzal)-2-methyl-5-oxazolone is unique due to the presence of both acetoxy and oxazolone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

[2-acetyloxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C15H13NO6/c1-8-16-12(15(19)20-8)6-11-4-5-13(21-9(2)17)14(7-11)22-10(3)18/h4-7H,1-3H3/b12-6-

InChI Key

DMGXTEIBZJZYKU-SDQBBNPISA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O1

Origin of Product

United States

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